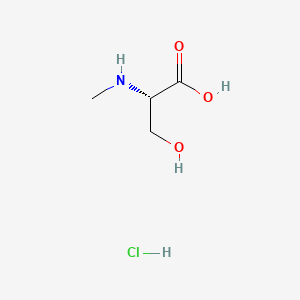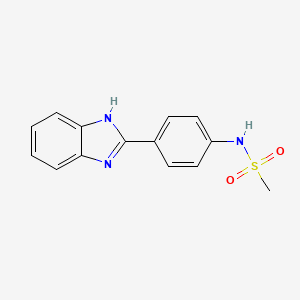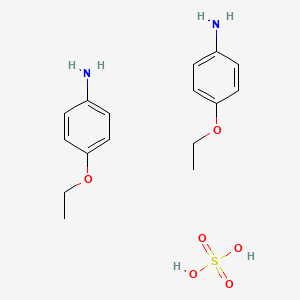
7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the potential of related compounds in synthesizing novel heterocyclic derivatives with significant pharmacological properties. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents highlight the versatility of benzofuran derivatives in medicinal chemistry (A. Abu‐Hashem et al., 2020). These compounds have shown promising results as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities.
Anticancer and Antiviral Agents
Organometallic complexes containing heterocyclic compounds, such as 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their potential as anticancer agents. These complexes exhibit cytotoxicity against human cancer cells and show potential in inhibiting cyclin-dependent kinases (Cdks), which are critical for cell cycle progression (I. Stepanenko et al., 2011). Such findings underscore the importance of structural modifications in enhancing the biological activities of these compounds.
Molecular Structure and Theoretical Studies
The molecular structure and theoretical studies of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been conducted to understand their conformational features and electronic properties. These studies provide insights into the stability, electronic structure, and potential biological activity of such compounds (M. K. Gumus et al., 2018).
Synthesis and Biological Activity Studies
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities, including anticancer and antiviral properties, have been explored. These studies aim to develop novel therapeutic agents by modifying the molecular structure to enhance biological activity and selectivity (C. R. Petrie et al., 1985).
Wirkmechanismus
Target of Action
It’s known that similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures have been found to impact a broad range of biochemical pathways due to their diverse biological activities . For instance, they might inhibit or activate certain enzymes, interact with cell receptors, or interfere with DNA or RNA processes, leading to various downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound might lead to a variety of cellular responses, depending on the specific targets and pathways it affects.
Eigenschaften
IUPAC Name |
7-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-12-15(11-23-24)18-14(6-4-8-21-18)10-22-20(25)17-9-13-5-3-7-16(26-2)19(13)27-17/h3-9,11-12H,10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUHTSLOZOESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)
![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)
![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)



![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)